molecular formula C15H12N2O2S B1395705 3-Benzenesulfonylquinolin-8-ylamine CAS No. 607743-08-8

3-Benzenesulfonylquinolin-8-ylamine

Cat. No. B1395705
M. Wt: 284.3 g/mol
InChI Key: NSGYGDABEZHUHG-UHFFFAOYSA-N
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Description

3-Benzenesulfonylquinolin-8-ylamine (BSQA) is an organic compound with a unique structure and chemical properties. It is a derivative of quinoline and is used in various scientific fields, such as organic synthesis and medicinal chemistry. BSQA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.

Scientific Research Applications

Metal Ion Sensing and Complexation

  • Metal Ion Sensing : 3-Benzenesulfonylquinolin-8-ylamine derivatives have been used in designing caged Zn2+ probes. These probes exhibit increased fluorescence upon Zn2+ addition, indicating potential applications in metal ion sensing (Aoki et al., 2008).
  • Complexation with Zinc : Some derivatives of 3-Benzenesulfonylquinolin-8-ylamine have shown the ability to form stable complexes with zinc, which is implicated in various biological processes (Lazaris & Bavelsky, 1981).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Compounds : This chemical has been used in synthesizing novel compounds with potential therapeutic properties, like anticancer agents (Redda, Gangapuram & Ardley, 2010).
  • Antibacterial Properties : New derivatives of 3-Benzenesulfonylquinolin-8-ylamine have shown promising antibacterial properties, offering avenues for developing new antimicrobial agents (Al-Hiari et al., 2007).

Involvement in Biochemical Processes

  • Pro-Apoptotic Effects : Certain sulfonamide derivatives, related to 3-Benzenesulfonylquinolin-8-ylamine, have demonstrated pro-apoptotic effects in cancer cells, indicating potential uses in cancer therapy (Cumaoğlu et al., 2015).

Industrial Applications

  • Dyeing Performance : Derivatives of this compound have been used in the synthesis of dyes with applications in textile industries, particularly for polyester fibers (Parekh, Sahoo & Maheria, 2012).

Chemical Sensors and Indicators

  • Chemosensors for Metal Ions : The compound and its derivatives are utilized in creating chemosensors, particularly for selective sensing of metal ions like mercury (Cheng et al., 2008).

properties

IUPAC Name

3-(benzenesulfonyl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGYGDABEZHUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296426
Record name 3-(Phenylsulfonyl)-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzenesulfonylquinolin-8-ylamine

CAS RN

607743-08-8
Record name 3-(Phenylsulfonyl)-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607743-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylsulfonyl)-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 8-nitro-3-phenylsulfonylquinoline (D4) (46.7 g, 172 mmol), in tetrahydrofuran (750 ml) was added to a stirred solution of 30% titanium (III) chloride in aqueous HCl (470 ml) [Supplied by BDH] cooled in an ice bath, at such a rate that the temperature was maintained below 35° C. Once the addition was completed, the solution was stirred for a further 10 minutes then water (1.5 L) was introduced and the mixture poured into a 5 L beaker. The rapidly stirred solution was treated by portionwise addition of solid potassium carbonate in order to attain pH ˜8.5. EDTA (250 g, 0.86 mol) was added and followed by further potassium carbonate to maintain pH ˜8.5. The mixture was extracted with dichloromethane (3×1 L) and the combined organic phase passed through a silica plug (500 g) eluting with further dichloromethane (1 L) and 10% ethyl acetate in dichloromethane (1 L). The combined organic phases were evaporated and the residue subjected to purification using Biotage Flash-75 chromatography apparatus (2 kg silica gel), eluting with dichloromethane and increasing proportions of ether to give the title compound (D5) (34.5 g, 72%) as a pale brown solid;
Quantity
46.7 g
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750 mL
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470 mL
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1.5 L
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250 g
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Synthesis routes and methods II

Procedure details

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[Ti+3]
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Synthesis routes and methods III

Procedure details

To a solution of 8-nitro-3-(phenylsulfonyl)quinoline (3.70 g, 11.77 mmol) in acetic acid (40 ml) at 80° C. was added iron powder (3.29 g, 58.86 mmol) in portions over 5 mins. The resulting suspension was stirred for a further 30 mins. It was then cooled down to room temperature and filtered. The solid was washed with acetic acid and the collected filtrates concentrated. The residue was dissolved in CH2Cl2 and washed with ammonium hydroxide solution (25%), water and then dried over MgSO4. The organic layer was filtered and then evaporated to afford the title compound (3.20 g, 96%) as a yellow solid.
Quantity
3.7 g
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reactant
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40 mL
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3.29 g
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Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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